Ethyl [2-Diethylaminocarbonylthio)]phenylacetate
Description
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate (CAS: 67443-55-4) is a sulfur-containing phenylacetate derivative with the molecular formula C₁₄H₂₁NO₂S and a molecular weight of 279.38 g/mol . Structurally, it features a diethylaminocarbonylthio (-SCONEt₂) substituent at the phenylacetate backbone, distinguishing it from simpler esters like ethyl phenylacetate. The compound is categorized as a research chemical, with discontinued commercial availability noted in recent reports .
Properties
IUPAC Name |
ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBIUUPNUDSSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652574 | |
| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-03-2 | |
| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylacetate and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical research, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate involves its interaction with specific molecular targets and pathways. The diethylaminocarbonylthio group is known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby influencing their function and activity .
Comparison with Similar Compounds
Ethyl Phenylacetate (CAS 101-97-3)
Structural Differences: Ethyl phenylacetate lacks the diethylaminocarbonylthio group, featuring only an ethyl ester linked to phenylacetic acid. Properties and Applications:
- Odor : Strong, sweet, honey-like aroma, widely used in food flavoring (e.g., alcoholic beverages, fruit flavors) .
- Role in Beverages: Key flavor compound in Tibetan Qingke Baijiu and Chinese rice wine (CRW), contributing sweet and floral notes .
- Sensory Impact : Enhances sweetness when combined with ethyl lactate or diethyl succinate at specific ratios .
- Synthesis: Produced via esterification of phenylacetic acid with ethanol using acid catalysts .
Sodium Phenylacetate (CAS 1182-07-8)
Structural Differences : A carboxylate salt of phenylacetic acid, lacking the ester and sulfur-containing groups.
Properties and Applications :
Methyl 2-Oxo-2-phenylacetate (CAS 15206-55-0)
Structural Differences : Contains a ketone group at the α-position instead of the sulfur-amine substituent.
Properties and Applications :
- Chemical Reactivity: The ketone group makes it a precursor in organic synthesis, unlike the thioester functionality of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate .
Comparative Data Table
Biological Activity
Ethyl [2-Diethylaminocarbonylthio]phenylacetate (EDAC) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of EDAC, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₅H₂₁NO₃S
- Molecular Weight : 295.4 g/mol
- Appearance : Orange oil
- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.
EDAC is hypothesized to exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : Preliminary studies suggest that EDAC may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
- Modulation of Signaling Pathways : EDAC may influence signaling pathways such as AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy regulation.
Antimicrobial Activity
Research has indicated that EDAC possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against various strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that EDAC could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In animal models, EDAC has shown potential anti-inflammatory effects. Case studies involving inflammatory disease models indicated that treatment with EDAC resulted in reduced levels of pro-inflammatory cytokines, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Cytotoxicity and Cancer Research
EDAC has been investigated for its cytotoxic effects on cancer cell lines. Studies revealed:
- Inhibition of Cell Proliferation : EDAC demonstrated dose-dependent inhibition of proliferation in several cancer cell lines, including breast and prostate cancer cells.
- Induction of Apoptosis : Flow cytometry assays indicated that EDAC treatment led to increased apoptosis in treated cells compared to controls.
Case Studies
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory properties of EDAC in a murine model.
- Methodology : Mice were treated with EDAC prior to inducing inflammation via lipopolysaccharide (LPS) injection.
- Results : Significant reduction in inflammatory markers was observed, alongside improved survival rates in treated groups compared to controls.
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Cytotoxicity Assessment in Cancer Cells :
- Objective : To evaluate the cytotoxic effects of EDAC on human cancer cell lines.
- Methodology : Various concentrations of EDAC were applied to breast and prostate cancer cells over 48 hours.
- Results : IC50 values were determined, showing effective inhibition at lower concentrations than previously reported for similar compounds.
Comparative Data Table
The following table summarizes the biological activities and IC50 values of EDAC compared to other related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Ethyl [2-Diethylaminocarbonylthio]phenylacetate (EDAC) | Antimicrobial, Anti-inflammatory | 15 (antimicrobial) |
| Compound A (e.g., Similar structure) | Antimicrobial | 20 |
| Compound B (e.g., Related analog) | Cytotoxic | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
